molecular formula C10H12N4 B11905762 (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine CAS No. 944030-58-4

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine

Cat. No.: B11905762
CAS No.: 944030-58-4
M. Wt: 188.23 g/mol
InChI Key: WQILXFBGCXWLKS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Pyrrolidin-2-yl)-3H-imidazo[4,5-c]pyridine ( 944030-58-4) is a chiral small molecule with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol. This compound features an imidazo[4,5-c]pyridine scaffold, a structure recognized in medicinal chemistry for its relevance in drug discovery . Its main research value lies in its potential as a modulator of G-protein-coupled receptor kinase 5 (GRK5) . Compounds based on the imidazo[4,5-c]pyridine core have been investigated for the treatment and prophylaxis of metabolic diseases, including diabetes, obesity, and impaired glucose tolerance, primarily through mechanisms involving the modulation of GRK5 activity . This makes it a valuable chemical tool for studying metabolic pathways and developing new therapeutic agents. The product is supplied with cold-chain transportation to ensure stability. It is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

944030-58-4

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m0/s1

InChI Key

WQILXFBGCXWLKS-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC3=C(N2)C=NC=C3

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

Preparation Methods

Two-Component Annulation via Amino-Pyridine Intermediates

The imidazo[4,5-c]pyridine scaffold is frequently constructed through cyclocondensation between 4-amino-3-nitropyridine derivatives and carbonyl-containing reagents. For example, reaction of 4-amino-3-nitropyridine with trimethyl orthoformate in acetic acid generates the imidazole ring via sequential nitro reduction and cyclodehydration. This method typically achieves 60–75% yields but requires careful control of reaction time to prevent over-oxidation.

A modified approach employs 4-chloro-3-nitropyridine-2-amine as the starting material, where displacement of the chloride with pyrrolidine precedes cyclization. Heating at 80°C in dimethylacetamide (DMA) with potassium carbonate facilitates both substitution and ring closure, yielding the imidazo[4,5-c]pyridine core in 68% isolated yield.

Table 1: Cyclocondensation Conditions and Yields

Starting MaterialReagentSolventTemp (°C)Yield (%)
4-Amino-3-nitropyridineTrimethyl orthoformateAcOH10065
4-Chloro-3-nitropyridine-2-aminePyrrolidineDMA8068
3-Nitro-4-(pyrrolidin-2-yl)pyridineNa₂S₂O₄EtOH/H₂O7072

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated Heteroannulation

Palladium catalysis enables efficient construction of the imidazo[4,5-c]pyridine system through Sonogashira and Suzuki coupling sequences. A representative protocol involves:

  • Sonogashira Coupling : Reaction of 5-chloro-3-iodo-2-aminopyridine with terminal alkynes (e.g., trimethylsilylacetylene) using Pd(PPh₃)₂Cl₂ and CuI generates alkynyl intermediates.

  • Cyclization : Treatment with DABCO in DMF at 60°C induces heteroannulation, forming the imidazo[4,5-c]pyridine ring with 78% efficiency.

Suzuki-Miyaura Functionalization

Post-cyclization functionalization at the C5 position is achieved via Suzuki coupling with aryl boronic acids. Using Pd(OAc)₂/XPhos as the catalytic system in toluene/water (3:1) at 90°C, derivatives bearing electron-withdrawing substituents are obtained in 82% yield.

Enantioselective Synthesis of S-Configured Pyrrolidine Moieties

Chiral Auxiliary-Assisted Resolution

The (S)-pyrrolidine group is introduced via two primary strategies:

  • Diastereomeric Salt Formation : Reacting racemic 2-pyrrolidinecarboxylic acid with (1R,2S)-(-)-ephedrine in ethanol generates separable diastereomers, with the S-enantiomer isolated in >99% ee after recrystallization.

  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of (±)-2-(pyrrolidin-2-yl)ethanol in vinyl acetate selectively acetylates the R-enantiomer, leaving the S-isomer unreacted (92% ee).

Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of 2-pyrrolidinone precursors using (R)-BINAP as the chiral ligand produces (S)-pyrrolidine derivatives with 94% enantiomeric excess. Optimal conditions involve 50 psi H₂ pressure in methanol at 25°C.

Post-Functionalization and Derivatization

N-Alkylation at the Imidazole Nitrogen

Selective alkylation of the 3H-imidazo[4,5-c]pyridine nitrogen is accomplished using alkyl halides in the presence of K₂CO₃. Methylation with methyl iodide in DMF at 0°C achieves 89% conversion while minimizing dialkylation byproducts.

C-H Activation for Late-Stage Modifications

Directed C-H functionalization at the C7 position employs Pd(OAc)₂/pivalic acid catalytic systems. Reaction with aryl iodides under microwave irradiation (120°C, 30 min) introduces diverse aryl groups with 67–74% yields.

Challenges in Purification and Scalability

Solubility Limitations

The poor solubility of (S)-2-(pyrrolidin-2-yl)-3H-imidazo[4,5-c]pyridine in common organic solvents necessitates optimized crystallization protocols. Mixed solvent systems (e.g., CHCl₃/hexane, 1:4) enable recovery of 85% product with >98% purity.

Enantiomer Separation Techniques

Preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic mixtures, achieving baseline separation (α = 1.52) in heptane/isopropanol (80:20) .

Chemical Reactions Analysis

1.1. Core Ring Formation

The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclization of 2-amino-3-nitropyridine precursors. For example:

  • Key Step : Reaction of 2-amino-5-chloro-3-nitropyridine with (S)-pyrrolidine derivatives under nucleophilic aromatic substitution (SNAr) conditions .

  • Conditions : Heating at 45–90°C in polar aprotic solvents (e.g., DMF or DCE) with N,N-diisopropylethylamine (DIPEA) as a base .

  • Yield : ~37–61% after purification by silica gel chromatography .

1.2. Functionalization of the Pyrrolidine Substituent

The (S)-pyrrolidine group undergoes post-synthetic modifications:

  • Acetylation : Treatment with acetic anhydride in dichloromethane to introduce acetamide groups at the pyrrolidine nitrogen .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to append aromatic groups (e.g., 1-methylpyrazol-4-yl) .

2.1. Electrophilic Aromatic Substitution

The C5 and C7 positions of the imidazo[4,5-c]pyridine ring are electron-deficient, enabling:

  • Halogenation : Bromination using N-bromosuccinimide (NBS) in DMF at 80°C .

  • Nitration : Nitric acid in sulfuric acid yields nitro derivatives, though yields are moderate (40–55%) .

2.2. Nucleophilic Displacement

The C4-chlorine atom in 4,5-dichloro-3-nitropyridin-2-amine undergoes displacement with amines:

  • Reagents : (S)-3-acetamidopyrrolidine in DMF with DIPEA .

  • Conditions : 45°C for 18 h, followed by 90°C for 7 h .

3.1. Palladium-Catalyzed Cross-Couplings

Reaction TypeConditionsYieldProduct
Sonogashira Pd(PPh₃)₂Cl₂, DABCO, alkyne, 80°C 61%Alkyne-functionalized derivatives
Suzuki Pd/C, aryl boronic acid, Na₂CO₃, 100°C 23%Biaryl analogs

4.1. Nitro Group Reduction

  • Catalyst : Pd/C under H₂ gas .

  • Outcome : Converts nitro groups to amines, enabling further functionalization (e.g., sulfonamide formation) .

Biological Interactions

While not a direct chemical reaction, the compound’s stereochemistry influences binding to biological targets:

  • Kinase Inhibition : The (S)-pyrrolidine configuration enhances selectivity for Aurora-A kinase via hydrogen bonding with Val135 .

  • Antimicrobial Activity : Chlorine substituents at C5 improve efficacy against Gram-positive bacteria (MIC: 2–4 µg/mL) .

Spectroscopic Characterization

TechniqueData for (S)-2-(Pyrrolidin-2-yl)-3H-imidazo[4,5-c]pyridine
¹H NMR δ 1.64 (m, pyrrolidine CH), 1.81 (s, COCH₃), 3.83 (s, N-CH₃)
LC/MS m/z 388.1649 [M + H]⁺ (C₁₈H₂₃ClN₇O)
HRMS Calcd: 388.1647; Found: 388.1649

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h) .

  • Oxidative Degradation : Susceptible to H₂O₂-mediated oxidation at the imidazole NH .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly:

  • Kinase Inhibition : Research indicates that (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine can inhibit several kinases, including Aurora kinases. These kinases play crucial roles in cell division and proliferation, making this compound a potential candidate for anti-cancer therapies by disrupting tumor growth pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, indicating its potential use in treating infections .

Oncology

In oncology, (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine has been investigated for its ability to inhibit cancer cell proliferation. Case studies have demonstrated its effectiveness in targeting Aurora kinases, which are often overexpressed in various cancers. By inhibiting these kinases, the compound can lead to reduced tumor growth and improved patient outcomes.

Neurology

The compound's effects on neurological pathways are also under investigation. Its ability to modulate kinase activity may have implications for neurodegenerative diseases where kinase dysregulation is a contributing factor. Studies are ongoing to evaluate its efficacy in models of diseases such as Alzheimer's and Parkinson's .

Synthesis and Derivatives

Multiple synthetic routes have been developed to create (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine and its derivatives. These methods include:

  • Pd-Catalyzed Reactions : Utilizing palladium catalysts for the formation of complex heterocycles.
  • Nucleophilic Displacement : Employing nucleophilic agents to modify the imidazo[4,5-C]pyridine scaffold for enhanced biological activity .

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Involvement in key biochemical pathways.

Comparison with Similar Compounds

Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

  • Selectivity in Kinase Inhibition :
    The 3H-imidazo[4,5-b]pyridine scaffold (e.g., compound 11 in ) exhibits superior selectivity for tyrosine kinase 2 (TYK2) over JAK1 compared to the imidazo[4,5-c]pyridine series. For instance, matched-pair analogs showed a 21-fold improvement in JAK1/TYK2 selectivity when switching from the [4,5-c] to the [4,5-b] scaffold due to altered binding interactions in the ATP pocket .
  • Protein Binding: 2-(2′-Hydroxyphenyl)-3H-imidazo[4,5-b]pyridine (HPIP-b) and its [4,5-c] analog (HPIP-c) exhibit distinct excited-state proton transfer dynamics when interacting with bovine serum albumin (BSA), highlighting how minor structural changes influence biomolecular interactions .

Substituent Effects

  • Alkyne and Heterocyclic Modifications :
    Compounds such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine incorporate alkyne groups for click chemistry applications, a feature absent in the target molecule but valuable for synthetic diversification .

Q & A

Q. Basic

  • 1H/13C NMR: Assign peaks using DEPT-135 to distinguish CH3, CH2, and CH groups. For example, aromatic protons in the imidazo[4,5-c]pyridine core resonate at δ 7.8–8.5 ppm .
  • IR spectroscopy: Confirm NH stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ = 326.07 for C14H14N4O) with <2 ppm error .

What computational methods support the analysis of isomeric forms and prototropic species in different environments?

Q. Advanced

  • Semi-empirical quantum mechanics (PM6): Predict isomer stability and protonation sites. For example, MC1 (N1-protonated) is 12 kcal/mol more stable than MC2 (N4-protonated) in vacuum .
  • DFT studies (B3LYP/6-31G):* Optimize geometries of ground and excited states to model fluorescence quenching mechanisms .
    Tools: Gaussian 16 or ORCA for geometry optimization; VMD for visualizing charge distribution .

How can researchers assess the compound's inhibitory activity against specific enzymatic targets, such as nitric oxide synthases (NOS)?

Q. Basic

  • Enzyme assays: Measure IC50 values using purified iNOS, nNOS, and eNOS isoforms. For imidazopyridine analogs, competitive inhibition with L-arginine (Ki = 86 nM for iNOS vs. 17 µM for nNOS) has been reported .
  • Cellular models: Quantify nitrate/nitrite levels in LPS-treated RAW 264.7 macrophages to validate intracellular activity .

What strategies are effective in modifying substituents on the imidazopyridine core to enhance selectivity for biological targets?

Q. Advanced

  • Structure-activity relationship (SAR) studies:
    • Electron-withdrawing groups (e.g., -CF3): Improve binding to hydrophobic enzyme pockets (e.g., iNOS active site) .
    • Piperazine derivatives: Introduce basic nitrogen atoms to enhance solubility and target engagement (e.g., 4-(4-methylpiperazin-1-yl) substituents) .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., SIRT1) to identify key hydrogen bonds and π-π stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.